Imidazole, tetrahydro-1,3-dimethyl-2-methylene-

Vue d'ensemble

Description

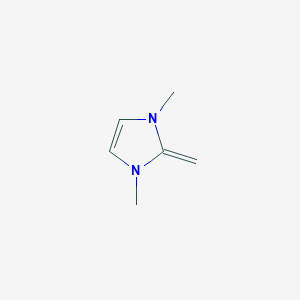

Imidazole, tetrahydro-1,3-dimethyl-2-methylene- is a heterocyclic organic compound that features a five-membered ring containing two nitrogen atoms. This compound is a derivative of imidazole, which is a fundamental structure in many biologically active molecules. The presence of the tetrahydro and methylene groups in its structure makes it a unique variant with distinct chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of imidazole, tetrahydro-1,3-dimethyl-2-methylene- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amines with nitriles, followed by cyclization and dehydration steps. For instance, the reaction of a suitable amine with a nitrile in the presence of a nickel catalyst can lead to the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound often employs high-yield synthetic routes that are scalable. These methods may involve the use of microwave irradiation to accelerate the reaction rates and improve yields. The use of catalysts such as trimethylsilyltrifluoromethanesulfonate (TMSOTF) has been reported to enhance the efficiency of the cyclization process .

Analyse Des Réactions Chimiques

Functionalization via Nucleophilic Substitution

The methylene group at position 2 is susceptible to nucleophilic attack. In the presence of organometallic reagents (e.g., Grignard or organolithium compounds), it undergoes alkylation or arylation to form substituted derivatives. For example:

Example Reaction

textImidazole, tetrahydro-1,3-dimethyl-2-methylene- + R-MgX → 1,3-Dimethyl-2-(R-methyl)-imidazolidine

This reactivity is leveraged in synthesizing intermediates for agrochemicals and pharmaceuticals .

Reductive Transformations

The compound can be reduced using sodium borohydride (NaBH₄) in methanol, targeting the methylene group to form 1,3-dimethylimidazolidine .

Reduction Pathway

| Reducing Agent | Solvent | Temperature | Product |

|---|---|---|---|

| NaBH₄ | Methanol | Room temp | 1,3-Dimethylimidazolidine |

This reaction is critical for stabilizing the imidazolidine backbone in medicinal chemistry applications .

Cycloaddition and Heterocycle Formation

The methylene group participates in [2+2] cycloadditions with electron-deficient alkenes or alkynes, forming fused bicyclic structures. For instance, reaction with dimethyl acetylenedicarboxylate (DMAD) yields:

Product : 1,3-Dimethyl-2-(dicarbomethoxycyclobutene)-imidazolidine

Conditions : THF, 0°C, 12 h .

Solvent-Mediated Reactions in DMI

1,3-Dimethyl-2-imidazolidinone (DMI), a structurally related solvent, enhances reaction rates in nucleophilic substitutions and polymerizations due to its high dielectric constant (ε = 37.6). While not directly a reaction of the compound itself, DMI’s solvation effects stabilize intermediates in its synthetic pathways .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily releasing methylamine and ethylene fragments.

Decomposition Pathway

This property is critical for handling and storage guidelines .

Applications De Recherche Scientifique

Medicinal Chemistry

Imidazole derivatives are widely investigated for their antimicrobial and anticancer properties. The compound has shown promise in several therapeutic areas:

- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit notable antimicrobial properties. The coordination of the imidazole ring with metal ions enhances its biological activity, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Numerous studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds containing the imidazole moiety have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . A study demonstrated that specific imidazole analogs exhibited IC50 values ranging from 16.1 to >100 μM against melanoma cells, indicating their potential as effective anticancer agents .

Case Study: Anticancer Activity

A series of imidazole derivatives were synthesized and tested for their antiproliferative effects on human cancer cell lines. The results showed that some compounds had activities comparable to established drugs like sorafenib, highlighting their therapeutic potential in oncology .

Neurodegenerative Disorders

Imidazole, tetrahydro-1,3-dimethyl-2-methylene- has been implicated in the treatment of neurodegenerative disorders such as Alzheimer's disease. Its ability to influence amyloid peptide production is particularly noteworthy, as amyloid plaques are a hallmark of Alzheimer's pathology.

Case Study: Alzheimer's Disease

In vitro studies demonstrated that specific imidazole derivatives could modulate amyloid beta aggregation, suggesting a mechanism through which these compounds may exert neuroprotective effects.

Catalysis

The unique chemical properties of imidazole derivatives make them valuable in catalytic processes. The ability of the imidazole ring to coordinate with metal ions enhances catalytic activity in various reactions.

Table: Comparison of Imidazole Derivatives in Catalysis

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Imidazole | Simple five-membered ring | Basic structure; lacks additional substituents |

| Tetrahydro-1,3-dimethyl-2-methylene- | Heterocyclic compound | Enhanced reactivity due to tetrahydro and methylene groups |

| 2-Methylimidazole | Substituted imidazole | Increased solubility and reactivity in organic reactions |

Synthesis Techniques

The synthesis of imidazole, tetrahydro-1,3-dimethyl-2-methylene- typically involves cyclization reactions under specific conditions. Common methods include:

- Ugi Reaction : This multi-component reaction enables the synthesis of various imidazoles with diverse substituents, contributing to their biological activity .

- Microwave-Assisted Synthesis : Recent advancements have introduced microwave irradiation techniques that enhance the efficiency and yield of imidazole synthesis .

Mécanisme D'action

The mechanism of action of imidazole, tetrahydro-1,3-dimethyl-2-methylene- involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Imidazole: The parent compound with a simpler structure.

2,3-Dimethylindole: Another heterocyclic compound with similar biological activities.

Tetrahydrocarbazole: A compound with a similar tetrahydro structure but different ring composition.

Uniqueness

Imidazole, tetrahydro-1,3-dimethyl-2-methylene- is unique due to its specific substitution pattern and the presence of the methylene group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Activité Biologique

Imidazole, tetrahydro-1,3-dimethyl-2-methylene (CAS No. 68738-47-6), is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₂ |

| Molecular Weight | 110.16 g/mol |

| IUPAC Name | 2-Methylene-1,3-dimethyl-tetrahydroimidazole |

| CAS Number | 68738-47-6 |

The biological activity of tetrahydro-1,3-dimethyl-2-methylene imidazole is largely attributed to its ability to interact with various biological targets. The imidazole ring is known for its role in enzyme catalysis and as a building block in numerous biologically active compounds.

- Antiviral Activity : Research indicates that imidazole derivatives can exhibit antiviral properties. For instance, compounds related to imidazole have shown effectiveness against viruses such as HIV and Dengue virus by inhibiting specific viral enzymes (e.g., IMP dehydrogenase) crucial for viral replication .

- Antimicrobial Properties : Studies have demonstrated that imidazole derivatives possess antimicrobial activities against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

- Enzyme Inhibition : Imidazole compounds often act as enzyme inhibitors, affecting pathways such as those involved in cell signaling and metabolism. This property is particularly useful in drug design for treating diseases like cancer and infections .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of various imidazole derivatives against the Dengue virus. The compound exhibited an EC₅₀ value of 1.85 μM, indicating potent antiviral activity compared to standard treatments .

Case Study 2: Antimicrobial Activity

In another investigation, tetrahydroimidazole derivatives were tested against several bacterial strains, showing significant inhibition zones in agar diffusion assays. The results suggested that these compounds could serve as potential leads for developing new antibiotics .

Research Findings

Recent research has focused on the synthesis and biological evaluation of tetrahydroimidazole derivatives:

- Synthesis Methods : Various synthetic routes have been developed to produce tetrahydro-1,3-dimethyl-2-methylene imidazole efficiently. These methods often involve cyclization reactions that form the imidazole ring from simpler precursors .

- Structure-Activity Relationship (SAR) : Studies have highlighted the importance of substituents on the imidazole ring in enhancing biological activity. For example, modifications at specific positions can significantly increase potency against viral targets .

Propriétés

IUPAC Name |

1,3-dimethyl-2-methylideneimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-6-7(2)4-5-8(6)3/h4-5H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVYBHFLSVDDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN(C1=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218862 | |

| Record name | Imidazole, tetrahydro-1,3-dimethyl-2-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68738-47-6 | |

| Record name | Imidazole, tetrahydro-1,3-dimethyl-2-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068738476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole, tetrahydro-1,3-dimethyl-2-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.